

Technical Guide: Stable Isotope Labeled N-Hydroxy Tipranavir Reference Standard

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Compound of Interest

Compound Name: *N-Hydroxy Tipranavir-d5*

Cat. No.: B12413260

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Executive Summary & Scientific Context

Tipranavir (TPV) is a non-peptidic protease inhibitor used in the treatment of multidrug-resistant HIV-1.[1] While highly effective, its sulfonamide moiety presents a structural liability: metabolic N-hydroxylation.

The N-Hydroxy Tipranavir metabolite is a precursor to reactive nitroso species, which are implicated in sulfonamide-associated idiosyncratic drug reactions (IDRs), such as hepatotoxicity and skin rash. Accurate quantification of this metabolite is essential for safety profiling but is plagued by severe matrix effects and thermal instability.

The Solution: A Stable Isotope Labeled (SIL) N-Hydroxy Tipranavir (e.g., **N-Hydroxy Tipranavir-d5**) serves as the gold-standard Internal Standard (IS). It compensates for ionization suppression in LC-MS/MS and corrects for analyte degradation during sample processing, ensuring data integrity in DMPK studies.

Chemical Identity & Physicochemical Properties[1] [2][3]

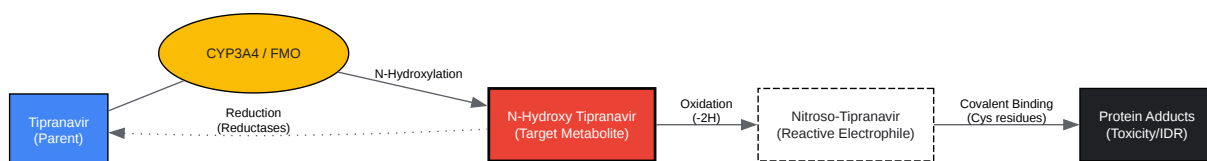
Structural Specifications

The reference standard differs from the parent drug by the presence of a hydroxyl group on the sulfonamide nitrogen and the incorporation of stable isotopes (Deuterium or Carbon-13) in non-exchangeable positions.

Property	Specification
Analyte Name	N-Hydroxy Tipranavir (SIL Analog)
Chemical Class	N-Hydroxy Sulfonamide (Hydroxylamine derivative)
Isotopic Labeling	d5 (Deuterium) or 13C6
Label Position	Typically on the propyl side chain or phenyl ring to prevent H/D exchange.
Molecular Weight	Parent MW + (Isotope Mass) + 16 Da (Oxygen)
pKa	~5.8 (Acidic N-OH proton)
Stability	High Risk: Thermally labile; prone to disproportionation to nitroso/amine species.

Metabolic Pathway & Toxicity Context

The following diagram illustrates the metabolic bioactivation pathway necessitating this standard.



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Figure 1: Metabolic activation of Tipranavir. The N-Hydroxy metabolite is the gateway to reactive species causing toxicity.

Synthesis & Characterization Strategy

Producing high-purity SIL N-Hydroxy Tipranavir requires a "Cold Synthesis" approach to avoid label loss and N-O bond cleavage.

Retrosynthetic Logic

Direct oxidation of Tipranavir is non-selective. The preferred route involves de novo synthesis using a labeled amine precursor.

- Precursor Preparation: Synthesis of [2H5]-3-amino-alpha-ethyl-benzenepropanol (or relevant labeled amine core).
- Coupling: Reaction of the labeled amine with the Tipranavir sulfonyl chloride core.
- N-Hydroxylation: Post-coupling oxidation is difficult. A better strategy is coupling the sulfonyl chloride with a O-protected hydroxylamine version of the labeled core.

Characterization Protocol

Every batch must pass a rigorous self-validating identity check:

- Isotopic Purity (Isotopologue Distribution):
 - Method: High-Resolution MS (HRMS).
 - Requirement: < 0.5% contribution to the M+0 (unlabeled) channel to prevent "Cross-talk" interference.
- Chemical Purity:
 - Method: ¹H-NMR and HPLC-UV.
 - Critical Check: Absence of the reduced (parent amide) and over-oxidized (nitro) impurities.
- Position of Label:

- Method: 1H-NMR / 2D-NMR (COSY).
- Validation: Confirm deuterium labels are on the alkyl chain, not on the acidic sulfonamide or hydroxyl groups where they would exchange with solvent.

Bioanalytical Application (LC-MS/MS)

Using SIL N-Hydroxy Tipranavir as an Internal Standard (IS) is mandatory for regulatory-grade (GLP) bioanalysis.

The "Carrier Effect" & Matrix Compensation

In ESI-MS, co-eluting phospholipids often suppress ionization. The SIL-IS co-elutes perfectly with the analyte, experiencing the exact same suppression.

- Without SIL-IS: 50% suppression = 50% error.
- With SIL-IS: Ratio (Analyte/IS) remains constant.

Validated Extraction Protocol

Objective: Extract the unstable N-hydroxy metabolite without inducing degradation.

Step-by-Step Methodology:

- Thawing: Thaw plasma samples on wet ice (4°C). Never at room temperature.
- Spiking (The Critical Step):
 - Add SIL-N-Hydroxy-Tipranavir IS solution (in cold Methanol) to the plasma immediately.
 - Why: The IS must equilibrate with the matrix enzymes/antioxidants to track degradation from this point forward.
- Protein Precipitation:
 - Add 3 volumes of Acetonitrile containing 0.1% Formic Acid (cold).

- Why: Acid stabilizes the N-hydroxy bond; cold organic solvent precipitates enzymes to stop metabolic reversion.
- Centrifugation: 4000g for 10 min at 4°C.
- Analysis: Inject supernatant directly (no evaporation/reconstitution if possible, to avoid thermal stress).

LC-MS/MS Parameters

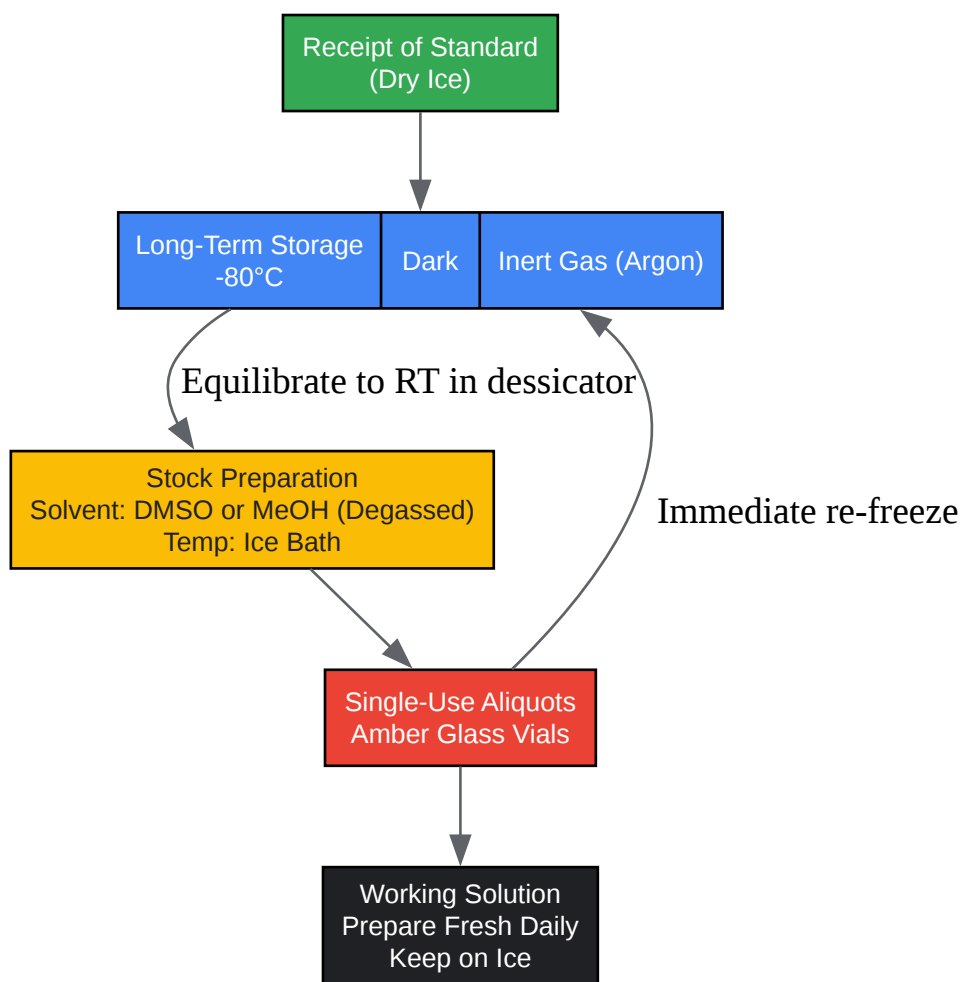
- Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 μm .
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Fast gradient (to minimize on-column degradation).
- Detection: Negative Ion Mode (ESI⁻). Sulfonamides often ionize better in negative mode.

MRM Transitions (Example):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy
N-OH Tipranavir	619.2 [M-H] ⁻	411.1	25 eV
SIL-N-OH Tipranavir (d5)	624.2 [M-H] ⁻	416.1	25 eV

Handling & Storage Guidelines

N-Hydroxy sulfonamides are chemically fragile. Adhere to these strict protocols to maintain standard integrity.



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Figure 2: Lifecycle management of the N-Hydroxy Tipranavir Reference Standard.

Critical Warning: Do not store in protic solvents (Water/Methanol) for >24 hours. DMSO is preferred for stock solutions due to its stabilizing effect on the N-OH moiety.

References

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 - Citation: Chen, K., et al. (2007).[2] "Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir." Drug Metabolism and Disposition.

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 - Source: MedChemExpress.[3]
 - Citation: "Tipranavir-d7 (PNU-140690-d7) | Stable Isotope."[4]
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